molecular formula C19H22N4O4S B2809894 Methyl 4-(((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)carbamoyl)benzoate CAS No. 1234926-07-8

Methyl 4-(((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)carbamoyl)benzoate

Cat. No.: B2809894
CAS No.: 1234926-07-8
M. Wt: 402.47
InChI Key: HDJRDUUNMLQLJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)carbamoyl)benzoate is a structurally complex molecule featuring a benzoate ester core linked to a piperidine ring via a carbamoyl group. The piperidine moiety is further functionalized with a 4-methyl-1,2,3-thiadiazole-5-carbonyl substituent. Key structural attributes include:

  • Carbamoyl linker: Provides rigidity and hydrogen-bonding capability.
  • Piperidine ring: Contributes to basicity and conformational flexibility.
  • 1,2,3-Thiadiazole: A sulfur- and nitrogen-containing heterocycle with electron-withdrawing properties, influencing reactivity and intermolecular interactions.

Potential applications may include kinase inhibition or antimicrobial activity, inferred from structurally related compounds in the evidence .

Properties

IUPAC Name

methyl 4-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4S/c1-12-16(28-22-21-12)18(25)23-9-7-13(8-10-23)11-20-17(24)14-3-5-15(6-4-14)19(26)27-2/h3-6,13H,7-11H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDJRDUUNMLQLJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)carbamoyl)benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)carbamoyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Triethylamine, sodium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products Formed

Scientific Research Applications

Methyl 4-(((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)carbamoyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)carbamoyl)benzoate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Heterocyclic Core Variations

The 1,2,3-thiadiazole in the main compound distinguishes it from analogs with other heterocycles. Key comparisons include:

Table 1: Heterocyclic Core Comparison

Compound Name/Structure Heterocycle Type Substituents Molecular Weight (g/mol) Key Properties/Implications Reference
Methyl 4-(((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)carbamoyl)benzoate 1,2,3-Thiadiazole 4-methyl 445 High electronegativity, metabolic stability
4-(Thiazol-5-yl)-2-((3-(morpholine-4-carbonyl)phenyl)amino)pyrimidine-5-carbonitrile () Thiazole 4-methyl, methylamino 369.4 Improved solubility due to morpholine group
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate () 1,3,4-Thiadiazole Phenylcarbamoyl 369.4 Reduced steric hindrance compared to 1,2,3-thiadiazole

Key Observations :

  • 1,2,3-Thiadiazole vs.
  • 1,2,3-Thiadiazole vs. 1,3,4-Thiadiazole : The 1,2,3-isomer in the main compound may exhibit greater steric hindrance and altered reactivity compared to the 1,3,4-isomer in .
Substituent and Functional Group Variations

Table 2: Substituent Comparison

Compound Name/Structure Key Substituents Functional Groups Molecular Weight (g/mol) Reference
This compound Piperidin-4-ylmethyl, methyl-thiadiazole Ester, carbamoyl, thiadiazole 445
tert-Butyl (2-(methylsulfonyl)-5-(2-nitrobenzoyl)thiazol-4-yl)carbamate () Nitrobenzoyl, tert-butoxycarbonyl Sulfonyl, carbamate, nitro 434.5 (calculated)
Methyl 4-[(E)-({[3-(4-methylphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate () Pyrazole-hydrazono Ester, hydrazone, pyrazole 378.4 (calculated)

Key Observations :

  • Piperidine vs. tert-Butoxycarbonyl : The piperidine in the main compound introduces basicity, whereas the tert-butoxycarbonyl group in enhances steric protection during synthesis .
  • Thiadiazole vs. Pyrazole : The pyrazole in offers a planar, aromatic scaffold, contrasting with the thiadiazole’s electron-deficient character .
Physicochemical and Pharmacological Properties

Table 3: Physicochemical Data

Compound Name/Structure Melting Point (°C) Solubility (Predicted) Safety Profile Reference
This compound N/A Low (logP ~3.5) Not reported
4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-((3-(morpholine-4-carbonyl)phenyl)amino)pyrimidine-5-carbonitrile () 254–255 Moderate (logP ~2.8) High purity (98%)
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate () N/A Low (logP ~3.1) No significant hazards

Key Observations :

  • The main compound’s predicted low solubility aligns with its high molecular weight and lipophilic ester group.

Biological Activity

Methyl 4-(((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)carbamoyl)benzoate is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H17N3O4S
  • Molecular Weight : 335.38 g/mol

Anticancer Properties

Research indicates that derivatives of thiadiazole compounds exhibit promising anticancer activity. A review by Alam et al. (2020) highlighted that various 1,3,4-thiadiazole derivatives show significant cytotoxic effects against multiple cancer cell lines, including:

Cell LineIC50 (µg/mL)
A549 (Lung Cancer)4.27
SK-MEL-2 (Skin Cancer)0.28
SK-OV-3 (Ovarian Cancer)0.52
HCT15 (Colon Cancer)92.2

These findings suggest that the presence of the thiadiazole moiety contributes to the enhanced anticancer activity of these compounds .

The mechanisms through which this compound exerts its effects are still under investigation. However, studies have shown that thiadiazole derivatives may interact with tubulin and inhibit its polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The interaction of these compounds with specific protein targets is critical for their anticancer efficacy.

Structure-Activity Relationship (SAR)

The SAR studies conducted on related thiadiazole compounds reveal that substituents on the thiadiazole ring significantly influence biological activity. For instance:

  • The introduction of electron-donating groups on the phenyl ring enhances cytotoxicity.
  • The positioning of substituents can affect the binding affinity to target proteins involved in cancer cell proliferation.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of thiadiazole derivatives for their biological activities:

  • Alam et al. (2011) reported a series of 5-substituted thiadiazoles with notable cytotoxicity against various cancer cell lines.
  • Juszczak et al. (2012) synthesized new thiadiazole derivatives showing good antiproliferative activity against breast and colon carcinoma cells.
  • Jakovljević et al. (2017) explored the antioxidant and antiproliferative activities of thiadiazole derivatives derived from phenolic acids, demonstrating significant activity against lung cancer cells.

Q & A

Q. Q1. What are the recommended synthetic routes for this compound, and how can purity be optimized?

Methodological Answer: The compound’s synthesis involves multi-step reactions, typically starting with coupling a 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride to a piperidine derivative, followed by carbamoylation with methyl 4-(aminomethyl)benzoate. Key steps include:

  • Amide Coupling: Use coupling agents like EDC/HOBt or DCC in anhydrous DMF under nitrogen .
  • Purification: Flash chromatography (silica gel, gradient elution with cyclohexane/ethyl acetate) ensures intermediate purity. Final recrystallization from ethanol/water mixtures improves crystallinity .
  • Purity Validation: Confirm via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to detect residual solvents or unreacted intermediates .

Q. Q2. How should researchers safely handle this compound given limited toxicity data?

Methodological Answer: Adhere to precautionary measures outlined in analogous safety data sheets (SDS):

  • Personal Protection: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and handling .
  • Storage: Store in airtight containers at 2–8°C, away from light and moisture. Label containers with hazard warnings (Acute Toxicity Category 4) .
  • Spill Management: Absorb with inert material (vermiculite), dispose as hazardous waste, and decontaminate surfaces with ethanol .

Q. Q3. What spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

  • ¹H/¹³C NMR: Identify protons on the piperidine ring (δ 1.5–2.5 ppm), thiadiazole (δ 8.5–9.5 ppm), and benzoate ester (δ 3.8–4.0 ppm for OCH₃). Use DEPT-135 to distinguish CH₂/CH₃ groups .
  • IR Spectroscopy: Confirm carbonyl stretches (C=O at ~1700 cm⁻¹, amide C=O at ~1650 cm⁻¹) and thiadiazole ring vibrations (C-S-C at ~650 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular ion ([M+H]⁺) with <2 ppm error .

Advanced Research Questions

Q. Q4. How can crystallographic data resolve ambiguities in molecular conformation?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SC-XRD): Grow crystals via slow evaporation (e.g., DCM/hexane). Use SHELXL for refinement .
  • Challenges: Address disorder in the piperidine ring or thiadiazole moiety using restraints (DFIX, ISOR) and anisotropic displacement parameters .
  • Validation: Check R-factor convergence (<5%) and validate geometry with PLATON .

Q. Q5. How to address contradictory bioactivity data across experimental batches?

Methodological Answer:

  • Impurity Profiling: Use LC-MS to identify byproducts (e.g., hydrolyzed ester or decarboxylated derivatives) .
  • Cellular Assay Controls: Include reference compounds (e.g., staurosporine for kinase inhibition) to normalize batch-to-batch variability .
  • Dose-Response Analysis: Perform IC₅₀ titrations in triplicate to assess reproducibility .

Q. Q6. What computational methods predict structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Focus on the thiadiazole’s electron-deficient region for π-π stacking .
  • MD Simulations: Run 100-ns trajectories (AMBER force field) to assess conformational stability of the piperidine-carbamoyl linkage .
  • QSAR Models: Train models with descriptors like LogP, polar surface area, and H-bond donors to predict bioavailability .

Q. Q7. How to mitigate environmental risks given limited ecotoxicity data?

Methodological Answer:

  • Biodegradation Screening: Use OECD 301D (Closed Bottle Test) to assess aerobic degradation .
  • Adsorption Studies: Measure soil-water partition coefficients (Kd) to evaluate mobility .
  • Waste Disposal: Incinerate at >1000°C with alkaline scrubbers to neutralize sulfur oxides .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.